molecular formula C24H18BrNO2 B2882878 3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide CAS No. 872519-95-4

3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide

Cat. No.: B2882878
CAS No.: 872519-95-4
M. Wt: 432.317
InChI Key: SSYWYWFFBNZOLF-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide is a brominated benzamide derivative featuring a hydroxybenzyl and naphthalen-1-yl substituent on the amide nitrogen. This compound integrates a bromine atom at the 3-position of the benzoyl group, a hydroxyl group on the benzyl moiety, and a bulky naphthalene ring.

Properties

IUPAC Name

3-bromo-N-[(2-hydroxyphenyl)methyl]-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO2/c25-20-11-5-10-18(15-20)24(28)26(16-19-8-2-4-14-23(19)27)22-13-6-9-17-7-1-3-12-21(17)22/h1-15,27H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYWYWFFBNZOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, categorized as a benzamide derivative, contains both naphthalene and phenolic moieties, which are significant in medicinal chemistry due to their diverse biological properties. The compound's unique structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈BrN₃O. The presence of a bromine atom and hydroxyl group enhances its reactivity and potential biological activity. The compound exhibits a planar structure due to conjugation between its aromatic rings, which can facilitate interactions with biological macromolecules.

PropertyValue
Molecular Weight373.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number126456-06-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Naphthalene Derivative : Naphthalene is functionalized to introduce the amide group.
  • Bromination : The introduction of the bromine atom at the appropriate position on the aromatic ring.
  • Hydroxylation : The addition of the hydroxyl group to form the final compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Below are key findings related to its biological activity:

Anticancer Activity

In vitro studies have shown that related benzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds have demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines, suggesting potent antiproliferative effects.
  • Mechanisms of Action : The proposed mechanisms include interference with cell cycle progression and induction of oxidative stress.

Interaction with Biological Targets

The compound may interact with human serum albumin (HSA), affecting its pharmacokinetics. Studies suggest that:

  • Binding Affinity : Moderate to strong binding constants indicate significant interactions with HSA, which could influence drug distribution and efficacy in vivo.
  • Spectroscopic Studies : Multi-spectroscopic techniques reveal that hydrophobic interactions and hydrogen bonding play crucial roles in the binding process.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Study on Antiproliferative Effects : A study evaluated various benzamide derivatives against breast cancer cell lines, revealing that compounds with hydroxyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Activity Assessment : Research on related naphthalene derivatives indicated notable antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of similar compounds demonstrated favorable absorption characteristics and low toxicity profiles, indicating potential for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The 3-bromo substitution in the target compound contrasts with 2-bromo in and -bromo in . Position affects electronic properties and steric interactions in reactions .
  • N-Substituents : The hydroxybenzyl and naphthyl groups provide dual steric bulk and H-bonding capacity, unlike tert-butyl () or phenylethyl () groups.
  • Molecular Weight : The target compound’s higher molecular weight (453 g/mol) may impact solubility compared to simpler analogs like (207 g/mol).

Key Observations :

  • highlights that N-(naphthalen-1-yl)benzamide derivatives may resist bromination without directing groups, suggesting the hydroxybenzyl moiety in the target compound could facilitate regioselective reactions .

Challenges and Limitations

  • Synthesis Complexity : Bulky substituents (naphthyl, hydroxybenzyl) may complicate purification, as seen in ’s low yields for analogous boronic acids .
  • Crystallography : and emphasize the role of SHELX software in resolving complex structures. The target compound’s crystallinity would require similar robust methods .

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